Indole-d6
Overview
Description
Indole-d6 is a deuterated derivative of indole, an aromatic heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at positions 2, 3, 4, 5, 6, and 7 on the indole ring. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, including studies involving isotopic labeling and mass spectrometry.
Mechanism of Action
Target of Action
Indole and its derivatives are known to interact with a wide range of targets due to their versatile pharmacological properties . They exhibit antiviral, antitumor, analgesic, and other therapeutic activities . .
Mode of Action
It is known that indole derivatives can interact with multiple receptors, showing high-affinity binding . This suggests that Indole-d6 may also interact with its targets in a similar manner.
Biochemical Pathways
Indole and its derivatives are involved in various biochemical pathways. They are produced from tryptophan by the enzyme tryptophanase in many bacterial species . Indole can be transformed and degraded by various bacterial strains . The functional genes for indole aerobic degradation have been uncovered recently . Many oxygenases have proven to be able to oxidize indole to indigo . .
Pharmacokinetics
Pharmaceutical agents containing an indole skeleton in their framework have been proven to have excellent pharmacokinetic and pharmacological effects . .
Result of Action
Indole derivatives are known to have diverse biological activities, including cytotoxic, antibacterial, antiviral, and protein tyrosine phosphatase inhibitory activities . They can influence cell growth, cellular signaling, cell division, cellular metabolism, and programmed cell death .
Biochemical Analysis
Biochemical Properties
Indole-d6, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous biochemical reactions, particularly those related to the metabolism of tryptophan . This compound can be converted into various halogenated and oxygenated derivatives through biocatalytic processes .
Cellular Effects
This compound influences cell function in several ways. It has been found to exhibit cytotoxic activity against various human cell lines, including leukemic cells (K562), normal cells (HEK293), lung cells (HCT-116), and breast cells (MDAMB231) . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with high affinity to multiple receptors, influencing their activity . It can also inhibit or activate enzymes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, indole derivatives are known to exhibit long-term effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .
Subcellular Localization
Enzymes involved in the biosynthesis of indole alkaloids, which include this compound, have been found to localize in various subcellular compartments .
Preparation Methods
The synthesis of Indole-d6 typically involves the deuteration of indole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For example, indole can be treated with deuterated solvents such as deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange. Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Indole-d6 undergoes various chemical reactions similar to its non-deuterated counterpart, indole. These reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups under acidic conditions to form substituted indole derivatives.
Scientific Research Applications
Indole-d6 has several scientific research applications:
Chemistry: It is used as an isotopic label in mass spectrometry to study reaction mechanisms and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of indole derivatives in biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as the presence of deuterium can influence the metabolic stability and pharmacokinetics of drugs.
Industry: In materials science, deuterated indole derivatives are used in the development of advanced materials with specific isotopic properties
Comparison with Similar Compounds
Indole-d6 can be compared with other deuterated indole derivatives and non-deuterated indole compounds. Similar compounds include:
Indole: The non-deuterated parent compound, widely studied for its biological and chemical properties.
Deuterated Indoles: Other deuterated derivatives, such as 1-deuterioindole or 3-deuterioindole, which have deuterium atoms at different positions on the indole ring.
Indole Derivatives: Compounds such as tryptophan, serotonin, and melatonin, which contain the indole structure and have significant biological roles
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in research applications, particularly in studies involving isotopic effects and tracing.
Properties
IUPAC Name |
2,3,4,5,6,7-hexadeuterio-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H/i1D,2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKJAQJRHWYJAI-MZWXYZOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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